![molecular formula C13H14O2 B14228224 3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol CAS No. 825621-16-7](/img/structure/B14228224.png)
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-1-phenylethanone and but-2-yn-1-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the but-2-yn-1-ol attacks the electrophilic carbon of the 2-bromo-1-phenylethanone, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne and alkene groups to alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-2-propyn-1-ol: Similar in structure but lacks the alkene group.
But-3-yn-1-ylbenzene: Contains a similar alkyne group but differs in the overall structure.
Uniqueness
3-{2-[(But-2-yn-1-yl)oxy]phenyl}prop-2-en-1-ol is unique due to the presence of both alkyne and alkene groups, which provide it with distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound in various applications.
Propriétés
Numéro CAS |
825621-16-7 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
3-(2-but-2-ynoxyphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C13H14O2/c1-2-3-11-15-13-9-5-4-7-12(13)8-6-10-14/h4-9,14H,10-11H2,1H3 |
Clé InChI |
MSIGGRDYEAIDHC-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOC1=CC=CC=C1C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Benzimidazole, 5-methyl-2-[2-(2-pyridinyl)phenyl]-](/img/structure/B14228149.png)
![([1,1'-Biphenyl]-4-yl)-N-(3-chlorophenyl)methanimine N-oxide](/img/structure/B14228157.png)
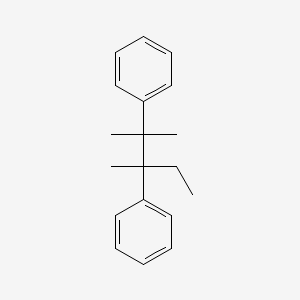
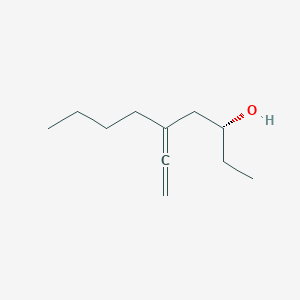
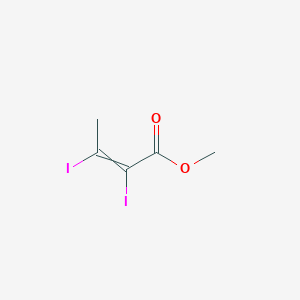
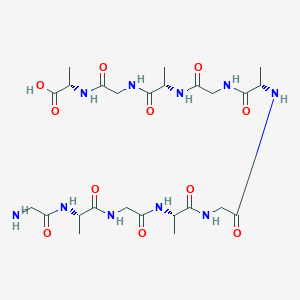

![Benzamide, 3-methoxy-2-methyl-N-[1-(3-methylbenzoyl)cyclopentyl]-](/img/structure/B14228196.png)
![9-Ethoxy-2-methyl-8,9-dihydro[1,3]oxazolo[5,4-b]azocine](/img/structure/B14228203.png)
![Pyrazinamine, 5-(4-methoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14228209.png)
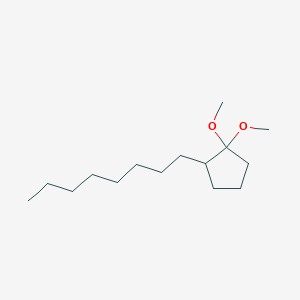
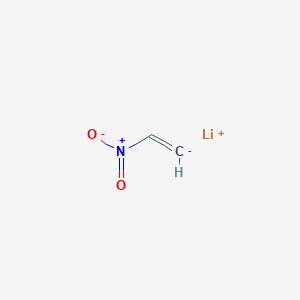
![Benzoic acid, 4-[8-(methylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14228227.png)
![{[4-(Diethylamino)phenyl]methyl}(triphenyl)phosphanium iodide](/img/structure/B14228234.png)
